Product packaging for Fluticasone Propionate(Cat. No.:CAS No. 80474-14-2)

Fluticasone Propionate

Cat. No.: B1673493
CAS No.: 80474-14-2
M. Wt: 500.6 g/mol
InChI Key: WMWTYOKRWGGJOA-CENSZEJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone Propionate is a synthetic glucocorticoid corticosteroid extensively used in clinical settings for its potent anti-inflammatory and immunosuppressive properties . Its primary research applications focus on modeling and investigating therapeutic interventions for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as dermatological conditions such as atopic dermatitis and psoriasis . The compound's research value lies in its high affinity for the glucocorticoid receptor. Its mechanism of action involves binding to intracellular glucocorticoid receptors, forming a complex that translocates to the cell nucleus and modulates the transcription of genes responsible for inflammation . This genomic activity leads to the suppression of key pro-inflammatory cytokines, adhesion molecules, and other mediators, thereby reducing inflammation and immune responses . This compound is available in various formulations crucial for drug delivery studies, including inhalation powders for aerosol research, nasal sprays, and topical creams or ointments . It is a major active pharmaceutical ingredient (API) in a global market, underscoring its importance in pharmaceutical development . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31F3O5S B1673493 Fluticasone Propionate CAS No. 80474-14-2

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045511
Record name Fluticasone propionate
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Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fluticasone propionate
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Solubility

Insoluble
Record name Fluticasone propionate
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CAS No.

80474-14-2
Record name Fluticasone propionate
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Record name Fluticasone propionate [USAN:USP]
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Record name Fluticasone propionate
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Record name Androsta-1,4-diene-17-carbothioic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-, S-(fluoromethyl) ester, (6α,11β,16α,17α)
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Record name FLUTICASONE PROPIONATE
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Record name Fluticasone propionate
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Melting Point

261-273 °C
Record name Fluticasone propionate
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Molecular and Cellular Mechanisms of Action of Fluticasone Propionate

Glucocorticoid Receptor Binding and Activation

The initial and critical step in the action of fluticasone (B1203827) propionate (B1217596) is its binding to and activation of the intracellular glucocorticoid receptor. patsnap.comnih.gov

Intracellular Translocation of Receptor-Ligand Complex

As a lipophilic molecule, fluticasone propionate can penetrate the cell membrane to bind to glucocorticoid receptors located in the cytoplasm. nih.govpatsnap.com This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone complex, which includes heat shock proteins. nih.gov This unmasking of the receptor allows the this compound-GR complex to translocate into the cell nucleus. patsnap.comnih.gov Once inside the nucleus, this complex can interact with specific DNA sequences known as glucocorticoid response elements (GREs), thereby influencing the transcription of target genes. patsnap.com Long-acting β2-agonists have been shown to potentially enhance the anti-inflammatory effects of inhaled corticosteroids by facilitating the translocation of the glucocorticoid receptor-ligand complex into the nucleus. tandfonline.com

Receptor Affinity and Selectivity Studies

The efficacy of this compound is significantly influenced by its high affinity and selectivity for the glucocorticoid receptor.

This compound demonstrates high selectivity for the glucocorticoid receptor, with minimal to no activity at other steroid receptors such as androgen, estrogen, or mineralocorticoid receptors. nih.govmedchemexpress.comwikipedia.org This high degree of selectivity contributes to its focused anti-inflammatory effects. wikipedia.org However, studies have revealed differences in selectivity among various inhaled glucocorticoids. For instance, while this compound has a GR/progesterone receptor selectivity ratio of 12, other glucocorticoids like budesonide (B1683875) show higher selectivity (a ratio of 44), whereas mometasone (B142194) furoate is less selective (a ratio of 1.1). ersnet.org This suggests that the potential for off-target effects can vary among different corticosteroids. ersnet.org

The binding kinetics of this compound to the glucocorticoid receptor are characterized by a rapid association rate and a slow dissociation rate. nih.govnih.gov This results in a prolonged duration of action at the receptor level. nih.gov The half-life of the this compound-receptor complex is estimated to be greater than 10 hours, which is considerably longer than that of other corticosteroids like budesonide (approximately 5 hours) and triamcinolone (B434) acetonide (approximately 4 hours). nih.gov This extended receptor occupancy is a key factor in its potent and sustained anti-inflammatory activity. nih.govcore.ac.uk

This compound consistently demonstrates a higher binding affinity for the glucocorticoid receptor compared to many other corticosteroids. nih.govnih.gov Its relative receptor affinity is approximately 1.5 times higher than that of beclomethasone-17-monopropionate and mometasone furoate, 3 times higher than budesonide, and 20 times higher than flunisolide (B1672891) and triamcinolone acetonide. nih.gov One study reported the relative receptor affinity of this compound to be 1775, with dexamethasone (B1670325) as the reference at 100. researchgate.netnih.gov Another study found its equilibrium dissociation constant (Kd) to be 0.49 nmol/l, significantly lower than that of dexamethasone (9.36 nmol/l), indicating a much higher affinity. nih.gov While mometasone furoate has been shown in some studies to have an even higher relative binding affinity, this compound remains one of the most potent glucocorticoids in terms of receptor binding. nih.govpharmgkb.org

GlucocorticoidRelative Receptor Affinity (RRA)Half-life of Receptor Complex (hours)
This compound~1800-1910 nih.govnih.gov>10 nih.gov
Mometasone Furoate~2244-2250 researchgate.netnih.govNot specified
Beclomethasone-17-monopropionate~1200 nih.gov~7.5 nih.gov
Budesonide~600-855 nih.govresearchgate.net~5 nih.gov
Triamcinolone Acetonide~90-100 nih.govnih.gov~4 nih.gov
Dexamethasone100 nih.govresearchgate.netNot specified

Genomic Mechanisms: Gene Transcription Modulation

The primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the transcription of specific genes. patsnap.comnih.gov Upon translocation to the nucleus, the this compound-GR complex binds to GREs in the promoter regions of target genes. patsnap.com This interaction can lead to either the upregulation (transactivation) or downregulation (transrepression) of gene expression. patsnap.com

This compound has been shown to upregulate the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 and secretory leucocyte protease inhibitor (SLPI). cancer.govcore.ac.uk Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. cancer.gov

Conversely, this compound represses the transcription of numerous pro-inflammatory genes. cancer.gov This includes genes for cytokines (e.g., interleukins, TNF-α), chemokines (e.g., eotaxin), and adhesion molecules. wikipedia.orgresearchgate.net This repression can occur through several mechanisms, including the direct inhibition of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). cancer.govaai.org For instance, this compound can decrease the nuclear translocation of the p65 subunit of NF-κB. aai.org It has also been shown to reduce the association of the transcription factor GATA-3 with importin-α, thereby inhibiting its nuclear import and subsequent pro-inflammatory gene expression. researchgate.net Furthermore, this compound can induce the expression of mitogen-activated protein kinase (MAPK) phosphatase 1, which dephosphorylates and inactivates Jun N-terminal kinase, leading to the inhibition of c-Jun mediated transcription. cancer.gov

In combination with long-acting β2-agonists, glucocorticoids like this compound can enhance the expression of regulator of G-protein signaling 2 (RGS2), which contributes to bronchoprotection. pnas.org

Interaction with Glucocorticoid Response Elements (GREs)

The primary mechanism of action of this compound is initiated by its binding to the intracellular glucocorticoid receptor (GR). As a highly selective agonist for the GR, this compound has a very high binding affinity, with a dissociation constant (Kd) of 0.5 nM. This high affinity contributes to its potency. Upon binding, the GR-ligand complex undergoes a conformational change, dissociates from chaperone proteins such as heat shock protein 90 (hsp90), and translocates from the cytoplasm into the nucleus.

Once in the nucleus, the activated GR homodimer—a complex of two GR-fluticasone propionate units—binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding can lead to either an increase (transactivation) or a decrease (transrepression) in the transcription of these genes. The interaction with GREs is a fundamental step that orchestrates the subsequent upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes.

Upregulation and Downregulation of Target Genes

The binding of the this compound-GR complex to GREs results in a broad range of changes in gene expression, which collectively account for its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine Genes (e.g., IL-6, IL-8, TNF-alpha)

This compound effectively downregulates the expression of several key pro-inflammatory cytokines that are central to the inflammatory cascade in respiratory diseases. In various in vitro studies, this compound has demonstrated a concentration-dependent inhibition of cytokine production.

For instance, in studies involving cultured human bronchial epithelial cells, this compound at a concentration of 10⁻⁸ M has been shown to significantly inhibit the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govresearchgate.net This inhibitory effect has been observed in both constitutive and lipopolysaccharide (LPS)-induced cytokine secretion. nih.gov Similarly, in cultured alveolar macrophages, this compound has been found to almost completely inhibit LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and IL-6, while partially inhibiting IL-8 secretion at a concentration of 10⁻⁸ M. nih.gov One study also noted that this compound treatment led to a reduction in IL-6 levels following allergen challenge. nih.gov

CytokineCell TypeThis compound ConcentrationObserved Effect
IL-6 Bronchial Epithelial Cells10⁻⁹ M - 10⁻⁶ MDose-dependent inhibition of secretion. researchgate.net
IL-8 Bronchial Epithelial Cells10⁻⁹ M - 10⁻⁶ MDose-dependent inhibition of secretion. researchgate.net
TNF-α Alveolar Macrophages10⁻⁸ MAlmost total inhibition of LPS-induced secretion. nih.gov
Regulation of Adhesion Molecules Expression

The recruitment of inflammatory cells to the site of inflammation is a critical step in the inflammatory process, and this is mediated by adhesion molecules expressed on the surface of endothelial and epithelial cells. This compound has been shown to downregulate the expression of these crucial molecules.

In human foetal lung fibroblasts, this compound demonstrated a significant, concentration-dependent downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) at concentrations ranging from 0.1 to 100 nM. nih.gov Furthermore, in studies using nasal polyp-derived fibroblasts, this compound was effective in reducing TNF-α-induced upregulation of ICAM-1 expression, with significant inhibition starting at a dose of 10 nM. nih.gov Research on human bronchial epithelial cells has also indicated that this compound is highly potent in repressing Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin, molecules that are instrumental in the recruitment of leukocytes. researchgate.net

Adhesion MoleculeCell TypeStimulusThis compound ConcentrationObserved Effect
ICAM-1 Human Foetal Lung FibroblastsBasal0.1 - 100 nMSignificant downregulation. nih.gov
ICAM-1 Nasal Polyp FibroblastsTNF-α10 nMSignificant reduction of induced expression. nih.gov
VCAM-1 Human Bronchial Epithelial CellsNot specifiedNot specifiedPotent repression. researchgate.net
E-selectin Human Bronchial Epithelial CellsNot specifiedNot specifiedPotent repression. researchgate.net
Induction of Anti-inflammatory Proteins (e.g., Secretory Leukocyte Protease Inhibitor, Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), Dual-Specificity Protein Phosphatase 1 (DUSP1))

A key aspect of this compound's mechanism of action is its ability to actively promote the synthesis of anti-inflammatory proteins.

Secretory Leukocyte Protease Inhibitor (SLPI) is an important anti-protease in the airways with anti-inflammatory properties. In human airway epithelial cells, treatment with 10 nM this compound led to an increase in SLPI transcript levels within 12 hours, with maximal accumulation at 24-48 hours. nih.govphysiology.org This induction was observed at concentrations as low as 0.1 nM. nih.govphysiology.org

Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) , also known as Dual-Specificity Protein Phosphatase 1 (DUSP1), is a critical negative regulator of the MAPK signaling pathway, which plays a central role in inflammation. This compound has been shown to be a potent inducer of MKP-1. In human airway smooth muscle cells, this compound produced a significant and sustained induction of MKP-1 protein, with a 47.9-fold increase observed at 24 hours. atsjournals.org This upregulation of MKP-1 is a key mechanism by which this compound inhibits the synthesis of pro-inflammatory mediators like IL-6. atsjournals.org Studies have also shown that long-acting β2-agonists can enhance the this compound-induced expression of MKP-1. plos.orgnih.gov

Anti-inflammatory ProteinCell TypeThis compound ConcentrationOnset of ActionMaximal Effect
SLPI Human Airway Epithelial Cells10 nM12 hours24-48 hours. nih.govphysiology.org
MKP-1 (DUSP1) Human Airway Smooth Muscle CellsNot specified2 hoursSustained for 24 hours. atsjournals.org
Downregulation of T Helper 2 (Th2) Cytokine Gene Expression (e.g., IL-4, IL-5, IL-13)

Allergic inflammation is largely driven by T helper 2 (Th2) cells and the cytokines they produce. This compound has demonstrated a potent inhibitory effect on the expression of key Th2 cytokines.

In studies involving allergen challenge in patients with rhinitis, treatment with this compound resulted in the abrogation of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) responses in the late phase. nih.gov Specifically, prolonged treatment with this compound was shown to inhibit cells expressing mRNA for IL-4 in the nasal mucosa. nih.gov In vitro studies on allergen-stimulated T cells have further confirmed these findings, showing that this compound causes a concentration-dependent inhibition of IL-5 and IL-13 synthesis. atsjournals.org This inhibition is significant at concentrations of 10⁻⁹ M or greater for IL-13. atsjournals.org The suppression of these cytokines is linked to the inhibition of the key Th2 transcription factor, GATA-3. plos.org

Th2 CytokineStudy TypeThis compound Effect
IL-4 In vivo (nasal challenge)Abrogation of response. nih.gov
IL-5 In vivo (nasal challenge) & In vitro (T cells)Abrogation of response and inhibition of synthesis. nih.govatsjournals.org
IL-13 In vivo (nasal challenge) & In vitro (T cells)Abrogation of response and inhibition of synthesis. nih.govatsjournals.org
Modulation of SAM-Pointed Domain-Containing Ets-like Factor (SPDEF)-Regulated Genes

Mucus hypersecretion is a significant feature of chronic inflammatory airway diseases. The transcription factor SAM-Pointed Domain-Containing Ets-like Factor (SPDEF) is a key regulator of mucus production and goblet cell hyperplasia. Recent research has indicated that this compound can modulate this pathway.

In studies using well-differentiated primary human bronchial epithelial cells, rhinovirus infection was shown to increase the expression of MUC5AC, a major mucin gene, which was accompanied by an increase in SPDEF gene expression. ersnet.org Treatment with this compound was found to inhibit the rhinovirus-induced increase in both MUC5AC and SPDEF expression. ersnet.orgnih.gov This suggests that part of the therapeutic benefit of this compound in conditions with mucus hypersecretion is mediated through the downregulation of the SPDEF regulatory network. ersnet.orgbinasss.sa.cr

Effect on Metallothionein (B12644479) Gene (MTIIa) Expression

This compound has been shown to exert a positive regulatory effect on the expression of the metallothionein gene (MTIIa). nih.gov Metallothioneins are a class of low-molecular-weight, cysteine-rich proteins involved in processes such as zinc and copper homeostasis, detoxification of heavy metals, and protection against oxidative stress. The expression of the MTIIa gene is known to be positively regulated by glucocorticoids, a process that is dependent on a functional glucocorticoid receptor (GR). nih.gov

Studies investigating the effects of locally administered this compound in nasal mucosal biopsies have demonstrated a significant increase in MTIIa mRNA levels. nih.gov This upregulation of MTIIa mRNA occurs in parallel with the downregulation of GR mRNA, a phenomenon known as autoregulation. nih.gov For instance, in a study involving healthy volunteers treated with intranasal this compound, a dose-dependent increase in MTIIa mRNA was observed in nasal mucosal biopsy specimens. nih.gov Similarly, research on peripheral lymphocytes from healthy subjects treated with intranasal this compound also showed a significant increase in MTIIa mRNA levels. nih.gov This induction of MTIIa gene expression serves as a marker for the biological activity of glucocorticoids and confirms the engagement of this compound with its target receptor and subsequent modulation of gene transcription. nih.govnih.gov

The correlation found between basal levels of GR mRNA and MTIIa mRNA in mucosal biopsies suggests a tissue-specific regulatory relationship that may influence individual clinical responses to nasal glucocorticoid therapy. nih.gov

Impact on GATA-3 Nuclear Import and Activity

A pivotal mechanism by which this compound exerts its anti-inflammatory effects in allergic diseases is through the suppression of GATA-binding protein 3 (GATA-3) function. researchgate.netnih.gov GATA-3 is a key transcription factor that regulates the expression of T helper-2 (Th2) cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, which are central mediators of allergic inflammation. researchgate.netnih.gov this compound inhibits GATA-3 activity through two distinct but interacting molecular mechanisms that ultimately prevent its nuclear translocation and subsequent gene transcription. researchgate.netnih.govnih.gov

Firstly, this compound inhibits the nuclear import of GATA-3. nih.govnih.gov Following activation, the glucocorticoid receptor (GR), bound by this compound, translocates to the nucleus. This process involves the nuclear importer protein, importin-α. nih.govnih.gov Research has shown that the activated GR competes with phosphorylated GATA-3 for binding to importin-α. researchgate.netnih.gov This competition effectively reduces the amount of GATA-3 that can be transported into the nucleus. researchgate.netnih.gov Studies using a T lymphocyte cell line and peripheral blood mononuclear cells demonstrated that this compound treatment impaired the nuclear localization of GATA-3 in a time- and concentration-dependent manner. nih.govplos.org This effect was confirmed in vivo, where inhaled this compound was shown to inhibit GATA-3 nuclear translocation in peripheral blood lymphocytes of patients with asthma. nih.gov

Secondly, this compound indirectly inhibits GATA-3 phosphorylation, a step necessary for its nuclear translocation. nih.gov The compound induces the expression of mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1). nih.govnih.gov MKP-1 is an endogenous inhibitor of p38 MAPK. nih.gov The p38 MAPK pathway is responsible for phosphorylating GATA-3, and by inducing MKP-1, this compound leads to a reduction in p38 MAPK activity. nih.govplos.org This, in turn, decreases GATA-3 phosphorylation, further hindering its nuclear import. researchgate.netnih.gov The combination of these two effects—competition for nuclear import machinery and inhibition of necessary phosphorylation—results in a potent and prolonged suppression of GATA-3 nuclear import and its capacity to drive Th2 cytokine gene expression. researchgate.netnih.gov

Summary of this compound's Effect on GATA-3
MechanismMolecular TargetEffect of this compoundUltimate Outcome
Inhibition of Nuclear ImportImportin-αActivated Glucocorticoid Receptor (GR) competes with GATA-3 for binding. researchgate.netnih.govSuppression of GATA-3 nuclear import and Th2 cytokine gene expression. researchgate.netnih.gov
Inhibition of Phosphorylationp38 MAPKInduces MKP-1, which inhibits p38 MAPK, preventing GATA-3 phosphorylation. nih.govnih.gov
Regulation of MicroRNA Expression

This compound modulates the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. This regulation contributes to its anti-inflammatory effects. rug.nlersnet.org

In the context of chronic obstructive pulmonary disease (COPD), long-term treatment with this compound has been shown to alter miRNA expression in the airways. rug.nl One study identified miR-320d as a novel anti-inflammatory miRNA that is upregulated by corticosteroids. rug.nl In vitro treatment of primary bronchial epithelial cells with this compound resulted in a significant upregulation of miR-320d. rug.nlersnet.org Functionally, overexpression of miR-320d was found to reduce the release of the pro-inflammatory cytokine CXCL8 in response to cigarette smoke extract in human bronchial epithelial cells. ersnet.org This suggests that part of the therapeutic benefit of this compound in COPD may be mediated through the upregulation of specific anti-inflammatory miRNAs like miR-320d. rug.nl

In eosinophilic esophagitis (EoE), a condition characterized by a distinct miRNA expression signature, this compound therapy has been shown to reverse many of these changes. nih.gov In patients who respond to treatment, the expression levels of most of the 32 dysregulated miRNAs, including the most upregulated (miR-21, miR-223) and downregulated (miR-375), were normalized towards healthy control levels. nih.gov However, a few miRNAs remained dysregulated even in responsive patients. nih.gov Interestingly, remission induced by this compound was associated with the induction of a single unique miRNA, miR-675, which is potentially involved in DNA methylation. nih.govgoogle.com

Non-Genomic Mechanisms and Rapid Cellular Effects

These rapid actions may be mediated by interactions with cell membranes or through the modulation of intracellular secondary messenger systems. nih.govpatsnap.com Evidence suggests that glucocorticoids can bind to membrane-bound receptors, distinct from the classical cytosolic glucocorticoid receptors, to initiate rapid signaling events. nih.gov These non-genomic pathways can lead to swift physiological responses, such as the acute vasoconstriction observed in airway mucosal blood flow shortly after administration of inhaled this compound. atsjournals.org

Interactions with Cell Membranes

This compound is believed to initiate some of its rapid, non-genomic effects through interactions at the cell membrane level. patsnap.com While the classical mechanism involves the drug penetrating the cell membrane to bind to cytosolic receptors, non-genomic actions may stem from the steroid interacting with membrane-associated proteins or the lipid bilayer itself. patsnap.comnih.gov

This interaction can trigger rapid signaling cascades within the cell. patsnap.com For example, some rapid glucocorticoid effects are proposed to be mediated by specific membrane-bound glucocorticoid receptors (mGRs). nih.gov Although the precise nature of this compound's interaction with cell membranes is not fully elucidated, it is a recognized component of its non-genomic activity, contributing to rapid physiological changes such as alterations in ion transport across epithelial cell membranes. patsnap.comatsjournals.org

Secondary Messenger Systems Modulation

A key aspect of this compound's non-genomic action is its ability to modulate intracellular secondary messenger systems, particularly the cyclic AMP (cAMP) signaling pathway. atsjournals.orgnih.gov Studies in human airway epithelial cells (Calu-3) have shown that this compound can induce a sustained increase in anion secretion. atsjournals.orgnih.gov This effect is mediated through the cystic fibrosis transmembrane conductance regulator (CFTR) and is dependent on the adenylate cyclase/cAMP/protein kinase A (PKA) pathway. atsjournals.orgnih.gov

Modulation of cAMP Pathway by this compound in Airway Epithelial Cells
Agent(s)Effect on Anion Secretion (via CFTR)Effect on Cytosolic cAMPReference
This compoundStimulatesSynergistically increases with forskolin atsjournals.org
ForskolinStimulatesIncreases atsjournals.org
This compound + ForskolinSynergistic StimulationSynergistically increases atsjournals.org

Modulation of Cellular Signaling Pathways

This compound modulates several key intracellular signaling pathways to exert its anti-inflammatory effects. A primary target is the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a critical role in the expression of inflammatory genes. ersnet.org

This compound inhibits MAPK pathways largely through the induction of MAPK Phosphatase-1 (MKP-1). ersnet.orgplos.org As a glucocorticoid, it binds to the GR, which then translocates to the nucleus and activates the transcription of the MKP-1 gene. ersnet.org MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates MAPKs, including p38 MAPK and c-Jun N-terminal kinases (JNKs). ersnet.org By upregulating MKP-1, this compound effectively dampens these pro-inflammatory signaling pathways. ersnet.orgplos.org In human airway smooth muscle cells, fluticasone induced a sustained upregulation of MKP-1 protein. plos.org This action is enhanced when this compound is combined with long-acting β2-agonists like salmeterol (B1361061), which also promote MKP-1 expression, leading to an additive or synergistic anti-inflammatory effect. plos.org

In addition to the MAPK pathway, this compound affects other signaling routes. For example, it has been shown to reduce the expression of the platelet-activating factor receptor (PAFR) on the surface of human airway epithelial cells. nih.gov This is significant because bacteria such as Streptococcus pneumoniae and Haemophilus influenzae use PAFR to invade these cells. nih.gov By downregulating PAFR expression, this compound reduces bacterial invasion, which may help explain its beneficial effects in reducing exacerbations of chronic obstructive pulmonary disease. nih.gov It also impacts pathways involved in inflammation and immunity, such as those regulated by phospholipase A2 and various chemokines. nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation Pathway

A crucial component of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.goversnet.org

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. nih.gov This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov

This compound interferes with this pathway in several ways. Studies have shown that it can decrease the nuclear translocation of the p65 subunit of NF-κB. aai.orgoup.com In human lung myofibroblasts, this compound has been observed to inhibit both basal and TNF-α-induced nuclear translocation of NF-κB. aai.orgoup.com This inhibitory effect on NF-κB activation has been demonstrated to be concentration-dependent. nih.gov For instance, in A549 lung epithelial cells, this compound inhibited IL-1β-stimulated NF-κB-activated luciferase activity with an IC50 of 1.8×10⁻¹¹ M. nih.gov

Furthermore, research indicates that the anti-inflammatory properties of glucocorticoids like this compound are more closely related to their ability to repress NF-κB activity (transrepression) than to their capacity to directly activate gene expression (transactivation). nih.gov

IκB Kinase (IKK)-α/β Modulation

This compound has been shown to modulate the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation. ersnet.orgnih.gov The IKK complex is composed of two catalytic subunits, IKK-α and IKK-β, and a regulatory subunit, IKK-γ (NEMO). nih.gov IKK-β is particularly important for the activation of the canonical NF-κB pathway in response to inflammatory stimuli. nih.gov

Research has demonstrated that this compound can reduce the expression of IKK-α and IKK-β proteins. ersnet.orgnih.gov In a study involving cystic fibrosis (CF) and non-CF bronchial epithelial cells, treatment with this compound (10⁻⁸ M for 16 hours) led to a marked reduction in the expression of both IKK-α and IKK-β. ersnet.org Notably, CF bronchial epithelial cells exhibit an elevated basal level of IKK-β, which was significantly decreased by this compound treatment. ersnet.org This reduction in IKK protein levels contributes to the subsequent decrease in IκB-β degradation and NF-κB DNA binding activity. ersnet.orgnih.gov

By targeting the IKK complex, this compound effectively blocks a key signaling step required for the activation of NF-κB, thereby exerting its anti-inflammatory effects. ersnet.orgnih.gov

Extracellular ATP-Mediated Purinergic Signaling

While direct evidence for this compound's interaction with extracellular ATP-mediated purinergic signaling is still emerging, the broader understanding of glucocorticoid action suggests potential indirect effects. Purinergic signaling, involving extracellular nucleotides like ATP and their P2 receptors, plays a significant role in inflammation.

Glucocorticoids are known to influence various signaling pathways that can cross-talk with purinergic signaling. For instance, the anti-inflammatory effects of this compound on cytokine production, which can be modulated by purinergic signals, are well-established. However, specific studies detailing the direct impact of this compound on P2Y or other purinergic receptors are not extensively available in the provided search results.

Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) Upregulation

A significant mechanism of action for this compound is the upregulation of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), also known as Dual-Specificity Phosphatase 1 (DUSP1). plos.orgatsjournals.orgnih.gov MKP-1 is a critical negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammatory responses. nih.govd-nb.info

This compound has been shown to rapidly and robustly induce the expression of MKP-1 protein in various cell types, including airway smooth muscle cells. plos.orgatsjournals.org This induction is sustained over time, with significant increases in MKP-1 protein levels observed after just a few hours of treatment and lasting for up to 24 hours. plos.orgatsjournals.org For example, in one study, 1 nM of this compound led to a 47.9-fold increase in MKP-1 protein after 24 hours in airway smooth muscle cells. atsjournals.org

The upregulation of MKP-1 by this compound is a key mechanism for its anti-inflammatory effects, as MKP-1 dephosphorylates and inactivates MAPKs like p38 MAPK, JNK, and ERK, thereby suppressing downstream inflammatory gene expression. atsjournals.orgatsjournals.org

Cell TypeThis compound ConcentrationTimeFold Increase in MKP-1 ProteinReference
Airway Smooth Muscle Cells1 nM24 hours47.9-fold atsjournals.org
Airway Smooth Muscle CellsNot specified1 hour4.4-fold plos.org
Airway Smooth Muscle CellsNot specified24 hours3.9-fold plos.org

Dephosphorylation of Extracellular Signal-Regulated Kinases 1/2 (ERK-1/2) via DUSP1 Expression

This compound mediates the dephosphorylation of Extracellular Signal-Regulated Kinases 1/2 (ERK-1/2) through the upregulation of DUSP1 (MKP-1). nih.gov The ERK pathway is a component of the MAPK signaling cascade and plays a role in cell proliferation and inflammation. atsjournals.org

While some studies have reported that this compound does not directly affect ERK activity or phosphorylation in certain contexts atsjournals.orgatsjournals.org, others have shown that it can suppress the phosphorylation of ERK1/2. nih.govresearchgate.net This discrepancy may be cell-type or stimulus-dependent.

A study on human B cells demonstrated that this compound reduced B-cell proliferation by promoting the dephosphorylation of ERK-1/2. nih.gov This effect was linked to an increased expression of DUSP1. nih.gov Similarly, in respiratory syncytial virus-infected human fetal lung fibroblasts, this compound was found to suppress the phosphorylation of ERK1/2. nih.govresearchgate.net This indicates that in specific cellular environments, the induction of DUSP1 by this compound is a key mechanism for downregulating ERK-1/2 signaling.

Dissociated Steroid Action (Transrepression versus Transactivation)

Glucocorticoids like this compound exert their effects through two primary genomic mechanisms: transactivation and transrepression. nih.govingentaconnect.com

Transactivation involves the binding of the glucocorticoid receptor (GR) homodimer to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. nih.govingentaconnect.com This mechanism is often associated with some of the adverse effects of corticosteroids. sigmaaldrich.comingentaconnect.com

Transrepression involves the GR monomer interfering with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. nih.govingentaconnect.com This mechanism is thought to be primarily responsible for the anti-inflammatory effects of glucocorticoids. nih.govpharmgkb.org

This compound is considered to have some features of a "dissociated steroid," meaning it shows a preference for transrepression over transactivation. researchgate.netersnet.org Studies have shown that this compound is a potent inhibitor of NF-κB activity (transrepression) at concentrations lower than those required for significant transactivation. nih.gov For example, the IC50 for inhibiting NF-κB-driven luciferase activity was found to be approximately 10-fold lower than the EC50 for stimulating DNA binding (an indicator of transactivation). nih.gov

However, other research suggests that for this compound, the potency for transactivation is higher than for NF-κB-mediated transrepression in transfected A549 cell lines. ingentaconnect.comresearchgate.net Despite these differing findings, the ability of this compound to potently engage in transrepression is a key aspect of its anti-inflammatory profile. nih.govpharmgkb.org

MechanismTargetEffectPotency (IC50/EC50)Reference
TransrepressionNF-κBInhibition of GM-CSF release0.5 x 10⁻¹¹ M nih.gov
TransrepressionAP-1Inhibition of TRE activity1.1 x 10⁻¹⁰ M nih.gov
TransactivationGREDNA binding5.2 x 10⁻⁹ M nih.gov

Structure Activity Relationship Sar of Fluticasone Propionate

Chemical Modifications and Biological Activity

The development of fluticasone (B1203827) propionate (B1217596) was the result of meticulous research into the structure-activity relationships of a series of 17β-carbothioates. nih.gov These investigations aimed to create a topically active steroid with high anti-inflammatory potency and minimal systemic side effects. nih.gov

Fluorine Atom Impact on Metabolic Stability and Lipophilicity

The introduction of fluorine atoms into the steroid structure is a critical modification that significantly influences the compound's properties. numberanalytics.comnih.gov In fluticasone propionate, the presence of fluorine atoms at the 6α and 9α positions enhances its glucocorticoid and mineralocorticoid effects. nih.govtandfonline.com This halogenation is associated with an almost seven-fold increase in binding affinity for the glucocorticoid receptor (GR). nih.govtandfonline.com

Furthermore, fluorination increases the metabolic stability of the molecule by making it less susceptible to enzymatic degradation. numberanalytics.comnih.gov The strong electron-withdrawing nature of fluorine can also increase the acidity of nearby functional groups, such as the 11-hydroxyl group, which can inhibit undesirable oxidation. nih.gov This increased stability contributes to a longer duration of action at the target site. up.ac.za The trifluorination of this compound also renders it highly lipophilic, a key factor in its pharmacological profile. nih.govnih.govtandfonline.com This high lipophilicity allows for rapid and strong binding to tissues, with more prolonged retention compared to more hydrophilic corticosteroids. nih.govtandfonline.com

Importance of 11β-Hydroxyl Group

The 11β-hydroxyl group is an essential feature for the glucocorticoid and anti-inflammatory effects of corticosteroids. nih.govresearchgate.net This functional group is crucial for the molecule's interaction with the glucocorticoid receptor. nih.gov While replacing the 11β-hydroxyl group with a keto group generally leads to a decrease in activity, this can be counteracted by the introduction of other substituents, such as halogens at the C-9 and C-21 positions. najah.edu In prednisolone, the presence of a hydroxyl group at the C11 position, as opposed to a keto group in prednisone, enhances its ability to cross cellular membranes, thereby increasing its bioavailability. acs.org

Role of 4,5-Carbon Unsaturated Double Bond and 3-Carbon Position Keto-Group

The core structure of all corticosteroids, including this compound, features a 4,5-carbon unsaturated double bond and a keto-group at the 3-carbon position. nih.govresearchgate.net These elements are considered essential for the biological activity of the compound. nih.govresearchgate.net The double bond between carbons 1 and 2 of the first ring also serves to increase glucocorticoid potency and decrease metabolism. nih.gov

Significance of 17α-Esterification (Propionate versus Furoate)

The esterification at the 17α position is a critical determinant of a corticosteroid's topical potency. nih.govtandfonline.com In this compound, the propionate ester at this position contributes to its high lipophilicity. nih.govtandfonline.com

A comparison with fluticasone furoate, which has a furoate ester at the same position, reveals significant differences in receptor binding and activity. acs.orgnih.gov Fluticasone furoate exhibits a higher binding affinity to the glucocorticoid receptor, being nearly 70% stronger than this compound. acs.org This is attributed to the furoate ring providing a better fit within the 17α-pocket of the receptor. acs.orgnih.gov The furoate ring is also more conformationally rigid than the propionate group, suggesting a decreased tendency for dissociation from the receptor. acs.orgnih.gov This leads to a faster association rate and a slower dissociation rate for fluticasone furoate compared to this compound. acs.org

FeatureThis compoundFluticasone Furoate
17α-Ester Group PropionateFuroate
Receptor Binding Affinity LowerHigher (nearly 70% stronger)
Conformational Rigidity of Ester Low (flexible)High (rigid)
Dissociation from Receptor Higher tendencyLower tendency

Comparison of Topical Anti-inflammatory Activity

The topical anti-inflammatory activity of this compound is a key measure of its efficacy. Vasoconstrictor assays, which measure the intensity of skin blanching, are used to estimate this activity. uni-muenchen.de In these assays, this compound has demonstrated greater potency than several other topical corticosteroids. uni-muenchen.demedcentral.com

It is approximately 13 times more potent than triamcinolone (B434) acetonide, 9 times more potent than fluocinolone (B42009) acetonide, 3 times more potent than betamethasone (B1666872) valerate, and 2 times more potent than beclomethasone (B1667900) dipropionate. medcentral.com this compound and mometasone (B142194) furoate have been found to have similar physicochemical properties and structure-activity relationships. researchgate.net

CorticosteroidRelative Anti-inflammatory Potency (compared to this compound)
Triamcinolone acetonide~13 times less potent
Fluocinolone acetonide~9 times less potent
Betamethasone valerate~3 times less potent
Beclomethasone dipropionate~2 times less potent
Mometasone furoateSimilar potency

Systemic Deactivation through Enzymatic Hydrolysis of Ester Function

A key feature of this compound's design is its susceptibility to systemic deactivation. nih.gov While the 17-carboxylate esters are topically active, the parent acids are inactive. nih.gov This allows for enzymatic hydrolysis of the ester function to deactivate the compound systemically. nih.gov this compound undergoes extensive first-pass metabolism in the liver, where it is converted to its corresponding 17β-carboxylic acid metabolite, which is virtually inactive. nih.govontosight.ai This rapid metabolism is a crucial safety feature, minimizing the potential for systemic side effects. nih.govuni-muenchen.dedrugbank.com The hydrolysis occurs at the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com

Receptor Binding Affinity and Structural Features

This compound is a selective agonist for the glucocorticoid receptor (GR) with a high binding affinity. wikipedia.orgchemicalbook.com Its affinity for the human glucocorticoid receptor is approximately 18 times greater than that of dexamethasone (B1670325). google.com This high affinity is a result of its specific molecular structure, which allows it to fit snugly into the ligand-binding pocket of the receptor. nih.gov

The compound exhibits a rapid association with the glucocorticoid receptor and a slow dissociation, leading to a prolonged duration of action at the cellular level. ersnet.org The half-life of the this compound-receptor complex is over 10 hours. physiology.org In contrast to other steroid receptors like androgen, estrogen, or mineralocorticoid receptors, this compound shows negligible activity, highlighting its high selectivity. physiology.orgwikipedia.org

The high lipophilicity of this compound also contributes to its pharmacological profile, allowing for good uptake and retention in lung tissue. ersnet.org The combination of high receptor affinity, selectivity, and favorable tissue retention underpins its potent topical anti-inflammatory effects. ersnet.orguni-muenchen.de

Table 1: Comparative Glucocorticoid Receptor Binding Affinity This table presents the relative receptor affinity (RRA) of various glucocorticoids compared to dexamethasone.

CompoundRelative Receptor Affinity (RRA) (Dexamethasone = 1)
This compound18
Beclomethasone-17-monopropionate (active metabolite of Beclomethasone Dipropionate)9.5
Budesonide (B1683875)9.0
Flunisolide (B1672891)1.8
Triamcinolone Acetonide1.8

In Vitro Metabolism and Biotransformation Pathways of Fluticasone Propionate

Primary Metabolic Pathways

The metabolism of fluticasone (B1203827) propionate (B1217596) is characterized by a primary pathway that leads to the formation of an inactive metabolite. nih.govpharmgkb.orgresearchgate.net This rapid biotransformation is a key feature of the drug's pharmacokinetic profile, contributing to its low systemic bioavailability after oral or intranasal administration. nih.govpharmgkb.orgresearchgate.net

In vitro investigations using human liver microsomes have consistently shown that fluticasone propionate is metabolized to a single principal metabolite at substrate concentrations below 10 µM. nih.govresearchgate.net This metabolite is the 17β-carboxylic acid derivative, designated as M1. nih.govpharmgkb.orgresearchgate.net The formation of M1 involves the hydrolysis of the S-fluoromethyl carbothioate group of the parent compound. drugbank.com This biotransformation results in a metabolite with virtually no glucocorticoid activity, effectively deactivating the drug. nih.govresearchgate.netresearchgate.net The kinetics of M1 formation in human liver microsomes are consistent with the action of a single enzyme. nih.govresearchgate.net

Cytochrome P450 Enzyme Involvement (CYP3A)

The biotransformation of this compound to its inactive M1 metabolite is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.govpharmgkb.orgresearchgate.netpharmgkb.org Studies have shown a significant correlation between the formation of M1 and the activity of CYP3A4/5 in human liver microsomes. nih.govresearchgate.net Furthermore, the process is markedly inhibited by ketoconazole, a potent CYP3A inhibitor, but not by inhibitors of other P450 enzymes. nih.govresearchgate.net

In vitro studies utilizing cDNA-expressed human P450 enzymes have identified CYP3A4, CYP3A5, and CYP3A7 as the primary catalysts for the formation of the M1 metabolite from this compound, especially at pharmacologically relevant concentrations (≤1 µM). nih.govresearchgate.netnih.gov While CYP3A4 is the most abundant CYP3A enzyme in the liver and intestines, CYP3A5 is more prevalent in the lungs. researchgate.net CYP3A7 is the dominant form in the fetal liver, with its expression diminishing after birth as CYP3A4 levels increase. researchgate.netnih.gov The biological activity of this compound is terminated by its metabolic biotransformation, which is primarily attributed to these three CYP3A enzymes. nih.govjapsonline.com

Intrinsic clearance (Vmax/Km) is a measure of the efficiency of an enzyme to metabolize a substrate. In vitro studies have determined that the intrinsic clearance values for the formation of the M1 metabolite are comparable across CYP3A4, CYP3A5, and CYP3A7. nih.govresearchgate.netnih.gov This indicates that all three enzymes are similarly efficient at metabolizing this compound. nih.govresearchgate.net

The kinetic parameters for the metabolism of this compound by recombinant CYP3A enzymes are detailed in the table below.

EnzymeKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km) (µl/min/nmol P450)
CYP3A4 5.04.45 - 10.1087.1 - 145.9
CYP3A5 Data not consistently reportedData not consistently reportedSimilar to CYP3A4
CYP3A7 Data not consistently reportedData not consistently reportedSimilar to CYP3A4

Data derived from multiple in vitro studies. nih.govresearchgate.netnii.ac.jppsu.edu

The observed half-lives for this compound when metabolized by different CYP3A isoforms in vitro are presented below.

CYP3A IsoformHalf-Life (minutes)
CYP3A4 0.86 ± 0.08
CYP3A5 16 ± 2
CYP3A7 58 ± 9

Data from a study investigating the initial rates of elimination of various inhaled glucocorticoids. nih.gov

Enzymatic Hydrolysis and Deactivation Mechanisms

The primary deactivation mechanism for this compound is the enzymatic hydrolysis of the 17α-carbothioate ester group, leading to the formation of the inactive 17β-carboxylic acid metabolite (M1). researchgate.netresearchgate.net This hydrolysis is efficiently catalyzed by the CYP3A enzymes in the liver. nih.govresearchgate.net Interestingly, while this metabolic pathway is highly efficient in the liver, some research has indicated a lack of significant metabolite formation in human pulmonary microsomes and recombinant CYP3A enzymes under certain experimental conditions. researchgate.netmdpi.com This suggests that while hepatic metabolism is the primary route of inactivation, the role of pulmonary metabolism may be less significant. researchgate.netmdpi.com this compound has also been shown to be a potent mechanism-based inactivator of CYP3A5, the predominant P450 enzyme in the lung, which could potentially alter its own metabolism and the metabolism of other CYP3A5 substrates in the respiratory tract. nih.gov

Protein Binding in Serum (In Vitro Characterization)

In vitro characterization demonstrates that this compound is extensively bound to human plasma proteins. medcentral.com The degree of binding has been reported with some variation across different studies, which may reflect different experimental methodologies.

Several sources report the plasma protein binding of this compound to be approximately 91%. tga.gov.aumedcentral.comtga.gov.au One report specifies that while systemically circulating this compound is 99% protein-bound, the binding percentage for topical this compound is 91%. drugbank.comdrugbank.com Another in vitro study that utilized ultracentrifugation to minimize artifacts determined the average percent protein binding in human plasma to be 94.8% (with a standard deviation of 1.06). nih.gov This study also noted no concentration dependency in plasma protein binding. nih.gov

This compound is reported to bind weakly and reversibly to erythrocytes, allowing it to equilibrate freely between red blood cells and plasma. medcentral.com It is not significantly bound to human transcortin, also known as corticosteroid-binding globulin. medcentral.com

Reported In Vitro Serum Protein Binding of this compound
Reported Binding PercentageSource Note
99%For systemically circulating drug. drugbank.comdrugbank.com
94.8% (± 1.06)Determined via ultracentrifugation method. nih.gov
91%General plasma protein binding. tga.gov.aumedcentral.comtga.gov.au Also reported for topical application. drugbank.comdrugbank.com

Advanced Drug Delivery Systems Research for Fluticasone Propionate in Vitro/theoretical Aspects

In Vitro Characterization of Delivery Systems

The development of advanced drug delivery systems for Fluticasone (B1203827) Propionate (B1217596) necessitates rigorous in vitro characterization to predict their in vivo behavior. Key parameters that are routinely evaluated include particle size and the polydispersity index, which are fundamental to the performance of inhaled therapies.

Particle size is a critical determinant of the deposition site within the respiratory tract, while the polydispersity index (PDI) measures the uniformity of the particle size distribution. nih.govturkjps.org A narrow size distribution (low PDI) is generally preferred for consistent and targeted drug delivery. turkjps.org These properties are commonly measured using dynamic light scattering techniques. nih.gov

Different delivery systems for Fluticasone Propionate have been characterized with respect to these parameters. For instance, this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles were synthesized with a mean diameter of 128.8 nm and a very low PDI of 0.07, indicating a highly uniform population. nih.gov Solid lipid nanoparticles (SLNs) have been formulated with sizes ranging from approximately 131 nm to 353 nm, with PDI values below 0.3 being indicative of a narrow and uniform size distribution. turkjps.org In the development of mixed polymeric micelles, particle size and PDI were key variables used to identify optimized formulations. researchgate.netnih.gov Similarly, nano-encapsulated particles produced via interfacial polycondensation had an average particle size of 226.7 nm. mdpi.com

Delivery SystemMean Particle SizePolydispersity Index (PDI)Reference
PLGA Nanoparticles128.8 ± 0.6 nm0.07 ± 0.008 nih.gov
Solid Lipid Nanoparticles (SLNs)130.9 - 352.9 nm<0.3 (for uniform distribution) turkjps.org
Polyamide Nanocapsules226.7 ± 35.3 nmNot specified mdpi.com
Mixed Polymeric Micelles120 - 200 nm<0.250 researchgate.netresearchgate.net

Zeta Potential

The zeta potential is a critical parameter in the development of nanoparticle-based drug delivery systems, as it influences the stability and in vivo fate of the nanoparticles. For this compound-loaded nanocarriers, the zeta potential is significantly influenced by the composition of the formulation.

In studies involving solid lipid nanoparticles (SLNs), formulations have been developed with a negative zeta potential. For instance, an optimized SLN formulation of this compound exhibited a zeta potential of -32.4 ± 2.85 mV, indicating good physical stability. researchgate.nettandfonline.com The negative charge is often attributed to the lipid matrix and surfactants used in the formulation. Another study on this compound-loaded SLNs also reported negative zeta potential values, which helps in preventing particle aggregation. nih.gov

Conversely, the zeta potential of liposomal formulations of this compound can be tailored to be neutral, negative, or positive based on the lipid composition. nih.gov Liposomes prepared with phosphatidylcholine (PC), with or without cholesterol, demonstrated zeta potential values close to neutrality. nih.gov The inclusion of phosphatidylglycerol (PG) resulted in negatively charged nanoformulations with a zeta potential of approximately -25 mV, while the use of stearylamine (SA) led to positively charged liposomes with a zeta potential of around +5 mV. nih.gov Microemulsion formulations of this compound have also been developed with a low negative zeta potential of -2.98 mV. acs.org

Table 1: Zeta Potential of this compound Nanocarriers

Nanocarrier TypeCompositionZeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLNs)Optimized formulation-32.4 ± 2.85 researchgate.nettandfonline.com
LiposomesPhosphatidylcholine (PC)Near Neutral nih.gov
LiposomesPhosphatidylglycerol (PG)-25 nih.gov
LiposomesStearylamine (SA)+5 nih.gov
Microemulsion--2.98 acs.org

Drug Encapsulation and Loading Efficiency

The efficacy of a drug delivery system is highly dependent on its ability to successfully encapsulate the therapeutic agent. For this compound, various nanocarriers have been investigated to optimize encapsulation and loading efficiency.

In the development of solid lipid nanoparticles (SLNs), the encapsulation efficiency is a key parameter that is influenced by formulation variables such as the percentage of tristearin (B179404) and the number of homogenization cycles. nih.govtrdizin.gov.tr Research has focused on optimizing these variables to achieve desired encapsulation characteristics. nih.govtrdizin.gov.tr

For liposomal formulations, the incorporation efficiency of this compound is dependent on the lipid composition. nih.gov Higher encapsulation efficiencies have been observed for neutral or negatively charged liposomes. nih.gov The inclusion of cholesterol in the lipid bilayer has been shown to decrease the incorporation of this compound. nih.gov

Mixed polymeric micelles composed of depolymerized chitosan-stearic acid copolymer (DC-SA) have also been explored for pulmonary delivery of this compound. nih.govresearchgate.netdntb.gov.ua These systems have demonstrated the ability to entrap the drug effectively, with drug encapsulation and loading efficiency being dependent on factors like the lipid-to-polymer ratio, polymer concentration, and drug-to-polymer ratio. nih.govresearchgate.netdntb.gov.ua

Hydrophobically modified glycol chitosan (B1678972) nanoparticles have shown a high drug loading efficiency of over 80% for water-insoluble drugs, indicating their potential for encapsulating hydrophobic compounds like this compound. science.gov

Table 2: Factors Influencing this compound Encapsulation

Nanocarrier TypeKey Influencing FactorsReference
Solid Lipid Nanoparticles (SLNs)Tristearin percentage, homogenization cycles nih.govtrdizin.gov.tr
LiposomesLipid composition (charge), presence of cholesterol nih.gov
Mixed Polymeric MicellesLipid/polymer ratio, polymer concentration, drug/polymer ratio nih.govresearchgate.netdntb.gov.ua

Nebulization Efficacy and Fine Particle Fraction (FPF)

The effectiveness of an inhaled therapy is largely determined by its ability to be aerosolized into particles of a suitable size for deposition in the lungs. Nebulization efficacy and the fine particle fraction (FPF), which represents the proportion of particles with an aerodynamic diameter suitable for lung deposition, are therefore critical parameters.

For this compound-loaded mixed polymeric micelles, nebulization efficiency has been reported to reach up to 63%, with an FPF ranging from 41% to 48%. nih.govresearchgate.netdntb.gov.ua These findings suggest that these micellar systems can be effectively nebulized for pulmonary drug delivery. The aerodynamic properties of inhaled medications are crucial as they influence the spatial distribution and abundance of the drug in the smaller airways. researchgate.net

The choice of nebulizer can also impact drug delivery. For instance, studies with liposomal formulations have shown that the degree of drug loss and bilayer disruption can depend on the nebulizer used, such as the Pari Sinus versus the Pari Sprint nebulizer. uclan.ac.uk Furthermore, the geometry of the throat can affect the deagglomeration of dry powder formulations and the proportion of fine aerosols from metered-dose inhalers. sci-hub.se

Research has also demonstrated that lecithin-based nanoparticles can be dispersed in hydrofluoroalkanes (HFAs) to generate aerosols with a respirable fraction of up to 88 ± 8%, indicating an ideal deposition profile for systemic drug delivery via inhalation. nih.gov

In Vitro Drug Release Profiles

The in vitro release profile of this compound from various nanocarrier systems is a key indicator of its potential for sustained and controlled delivery.

Solid lipid nanoparticles (SLNs) have been shown to provide a modified drug release rate. nih.gov In one study, the in vitro release of this compound from an optimized SLN formulation was evaluated, demonstrating the potential for controlled release. researchgate.nettandfonline.com

Mixed polymeric micelles have exhibited a sustained release profile for this compound, with approximately 70% of the drug retained within the micellar core after 72 hours. nih.govresearchgate.netdntb.gov.ua This prolonged release is advantageous for reducing dosing frequency.

Liposomal formulations also offer the potential for sustained pulmonary release to maintain therapeutic drug levels. nih.gov Similarly, bilosome formulations have demonstrated a sustained in vitro release profile for this compound, making them a promising option for transdermal delivery. nih.gov

Hydrophobically modified glycol chitosan nanoparticles have shown a sustained release of encapsulated drugs for up to one week, highlighting their potential for long-term drug delivery. science.gov The goal of these advanced delivery systems is to maximize drug retention in the target area while minimizing clearance. nih.gov

Cell Compatibility and Viability in Respiratory Epithelial Cell Lines

Ensuring the biocompatibility of drug delivery systems with respiratory cells is paramount for inhaled therapies. In vitro studies using respiratory epithelial cell lines are crucial for assessing the cytotoxic potential of new formulations.

This compound-loaded mixed polymeric micelles have been evaluated for their cytotoxicity. nih.govresearchgate.netdntb.gov.ua Cellular viability assays demonstrated that these micelles exhibited lower cytotoxicity than the free drug, although they were slightly more cytotoxic than the empty micelles. nih.govresearchgate.netdntb.gov.ua

In studies with liposomal formulations of this compound, no toxic effects were observed, with cellular viability remaining above 90% for a range of concentrations up to 72 hours after incubation. nih.gov Similarly, research on other nanocarriers has shown that at higher dilutions, cell viability can be comparable to untreated control groups, indicating a lack of cytotoxicity. nih.gov

The biocompatibility of the carrier material itself is also a critical consideration. For example, some polymeric materials have been found to be sufficiently biocompatible with normal bronchial epithelial cells, which are known to be sensitive to foreign agents. researchgate.net

Theoretical Considerations for Biodistribution and Retention

The biodistribution and retention of inhaled this compound are influenced by a combination of the drug's intrinsic properties and the characteristics of the delivery system. This compound is a highly lipophilic and relatively insoluble molecule, which contributes to its slow dissolution rate and prolonged absorption from the lungs over several hours. nih.govresearchgate.net

Encapsulation in slow-release particles like nanoparticles and liposomes can further control absorption and enhance lung retention. nih.gov The goal of targeted aerosol therapy is to maximize delivery and retention in the lungs while minimizing systemic absorption and clearance. nih.gov

The size of the carrier particles is a critical factor. Polymeric systems, due to their small size, may penetrate more easily into the systemic circulation, leading to reduced lung retention. mdpi.com In contrast, lipid-based systems, which resemble the lung's natural surfactant lining, can have prolonged retention. mdpi.com

Theoretical models are used to estimate pulmonary permeability and tissue retention. researchgate.net These models help in understanding how factors like high lipophilicity and low solubility in the epithelial lining fluid contribute to the increased pulmonary residence time of corticosteroids like this compound. researchgate.net The use of mucus-penetrating nanoparticles is another strategy to enhance pulmonary delivery and retention. mdpi.combiorxiv.org Ultimately, successful lung retention strategies can involve various combinations of these principles. researchgate.net

Preclinical Pharmacological Investigations and Cellular Models of Fluticasone Propionate

In Vitro Studies on Specific Cell Types

Bronchial epithelial cells are the first line of defense in the airways and play a crucial role in initiating and regulating inflammatory responses. In vitro studies have demonstrated that fluticasone (B1203827) propionate (B1217596) exerts significant anti-inflammatory effects on these cells from various sources.

In both non-Cystic Fibrosis (non-CF) and Cystic Fibrosis (CF) human bronchial epithelial cells, a relevant concentration of fluticasone propionate (10⁻⁸ M) has been shown to inhibit the constitutive and Pseudomonas aeruginosa lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) nih.gov. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Specifically, this compound reduces the activity of IκB-α/β kinases, with a notable impact on IκB-β kinase, which is often elevated in CF bronchial epithelial cells nih.goversnet.org.

Studies on primary human bronchial epithelial cells (PBECs) have shown that this compound and budesonide (B1683875) are equally effective in suppressing the secretion of IL-8 induced by the viral mimic poly-(I:C) and/or cigarette smoke extract (CSE) nih.gov. However, budesonide was found to be more effective than this compound in counteracting CSE-induced barrier dysfunction in these cells nih.gov. Further research on primary human nasal epithelial cells revealed that this compound can suppress the Poly(I:C)-induced increase in the expression of Angiotensin-Converting Enzyme 2 (ACE2), a receptor for SARS-CoV-2, but does not affect the expression of Transmembrane Protease, Serine 2 (TMPRSS2) nih.govfrontiersin.org.

Additionally, this compound has been observed to reduce the expression of the Platelet-Activating Factor Receptor (PAFR) on the surface of human lung epithelial cells. This reduction in PAFR expression leads to decreased invasion of these cells by Streptococcus pneumoniae and Haemophilus influenzae ersnet.org.

Table 1: Effects of this compound on Bronchial Epithelial Cells

Cell TypeStimulusKey FindingsReference
Non-CF & CF Bronchial Epithelial CellsP. aeruginosa LPSInhibited IL-6 and IL-8 production via NF-κB pathway. nih.gov
Primary Human Bronchial Epithelial CellsPoly-(I:C) and/or CSESuppressed IL-8 secretion. nih.gov
Primary Human Nasal Epithelial CellsPoly-(I:C)Suppressed ACE2 expression. nih.govfrontiersin.org
Human Lung Epithelial CellsN/AReduced PAFR expression and subsequent bacterial invasion. ersnet.org

Airway smooth muscle cells are key contributors to airway hyperresponsiveness and remodeling in asthma. In vitro studies on primary human ASM cells have shown that this compound induces sustained upregulation of Mitogen-activated Protein Kinase Phosphatase 1 (MKP-1), a critical anti-inflammatory protein nih.govnih.gov. The combination of this compound with long-acting β2-agonists, such as salmeterol (B1361061) and formoterol, significantly augments the expression of MKP-1 mRNA nih.gov. This increased MKP-1 expression is associated with the repression of synthetic functions of ASM cells, including the secretion of IL-6 and IL-8 induced by Tumor Necrosis Factor α (TNFα) nih.govnih.gov. While this compound alone did not repress TNFα-induced IL-8, its combination with β2-agonists resulted in significant inhibition nih.govnih.gov.

Table 2: Effects of this compound on Airway Smooth Muscle (ASM) Cells

ParameterThis compound AloneThis compound + Long-Acting β2-AgonistsReference
MKP-1 UpregulationSustained increaseSignificantly augmented nih.govnih.gov
TNFα-induced IL-6 SecretionN/ASignificantly repressed nih.govnih.gov
TNFα-induced IL-8 SecretionNo repressive effectSignificantly inhibited nih.govnih.gov

T lymphocytes are central to the inflammatory cascade in asthma. This compound has been demonstrated to induce apoptosis in peripheral blood T-lymphocytes (PBTs) from both normal and asthmatic subjects in a time-dependent manner ersnet.orgnih.gov. In asthmatic subjects, this pro-apoptotic effect was linked to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the Bax/Bcl-2 ratio ersnet.orgnih.gov. Furthermore, in PBTs from asthmatics, this compound reduced the expression of Fas and CD25 ersnet.org. In Interleukin-2 (IL-2) stimulated PBTs from both groups, this compound also induced apoptosis and reduced the expression of Bcl-2, Fas, and CD25 ersnet.orgnih.gov.

In mitogen-stimulated peripheral blood mononuclear cells from both healthy and asthmatic atopic subjects, this compound at concentrations of 10⁻⁷ M and 10⁻⁸ M significantly reduced the production of IL-13 researchgate.net.

Lung fibroblasts and their differentiation into myofibroblasts are critical processes in airway remodeling. This compound has been shown to exhibit anti-inflammatory effects on human lung fibroblasts during their myofibroblastic differentiation nih.gov. It inhibits the constitutive and Transforming Growth Factor-β (TGF-β)-induced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in both early and mildly differentiated myofibroblasts nih.govscispace.comresearchgate.netbohrium.com.

At an early stage of differentiation, this compound inhibits the activation of the Janus kinase/STAT pathways induced by IL-13 nih.gov. A significant anti-inflammatory effect observed independently of the degree of differentiation is the decreased nuclear translocation of NF-κB nih.govscispace.com. Studies on nasal polyp-derived fibroblasts also showed that this compound can diminish cell proliferation induced by basic Fibroblast Growth Factor (bFGF) in a dose-dependent manner and inhibit the TNF-α-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) expression karger.com.

Table 3: Effects of this compound on Lung Fibroblasts and Myofibroblastic Differentiation

TargetEffect of this compoundReference
α-SMA ExpressionInhibition of constitutive and TGF-β-induced expression. nih.govscispace.comresearchgate.netbohrium.com
IL-13-induced JAK/STAT PathwayInhibition at early differentiation stage. nih.gov
NF-κB Nuclear TranslocationDecreased, independent of differentiation stage. nih.govscispace.com
bFGF-induced ProliferationDose-dependent reduction. karger.com
TNF-α-induced ICAM-1 ExpressionInhibition. karger.com

Mast cells are pivotal effector cells in the immediate allergic response. In vivo studies with nasal biopsies from hay fever patients have shown that four weeks of treatment with this compound aqueous nasal spray significantly reduces the number of mast cells in the nasal epithelium compared to placebo, both before and after a single allergen challenge eur.nl. However, another study on hay fever patients found that while this compound treatment reduced nasal symptoms and tryptase levels in nasal lavage fluid after an allergen challenge, it did not influence mast cell density in the nasal mucosa nih.gov.

Eosinophils are key inflammatory cells in asthma, and their survival is prolonged by cytokines such as Interleukin-5 (IL-5). This compound has been shown to enhance human eosinophil apoptosis in a concentration-dependent manner in vitro nih.gov. Its potency in inducing apoptosis was found to be greater than that of beclomethasone (B1667900) and dexamethasone (B1670325) nih.govresearchgate.net. The pro-apoptotic effects of this compound on eosinophils are mediated through the glucocorticoid receptor nih.gov.

Furthermore, this compound effectively inhibits the survival-prolonging effect of IL-5 on eosinophils nih.gov. High concentrations of IL-5 can overcome this inhibitory effect nih.gov. A comparison of various glucocorticoids revealed that this compound has the most potent suppressive effect on IL-5-mediated eosinophil viability nih.gov.

Table 4: Potency of Glucocorticoids in Inducing Eosinophil Apoptosis

GlucocorticoidEC₅₀ (nM)
This compound 3.7 ± 1.8
Budesonide5.0 ± 1.7
Beclomethasone51 ± 19
Dexamethasone303 ± 40

Data from a study assessing eosinophil apoptosis by flow cytometric and morphological analysis nih.govresearchgate.net.

Mechanistic Studies in Cell Culture Models

Inhibition of Cytokine Production (e.g., IL-6, IL-8, RANTES)

This compound has been demonstrated in various cell culture models to effectively inhibit the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted).

In studies utilizing human nasal epithelial cells, this compound significantly reduced the secretion of IL-6 and IL-8. d-nb.info This inhibitory effect was observed to be dose-dependent. d-nb.info For instance, in fetal bovine serum (FBS)-stimulated nasal mucosal epithelial cells, this compound demonstrated a dose-dependent inhibition of both IL-6 and IL-8 secretion at dilutions ranging from 1:10² to 1:10⁵. d-nb.info Similarly, in cystic fibrosis (CF) and non-CF human bronchial gland epithelial cells, a concentration of 10⁻⁸ M this compound was effective in inhibiting both constitutive and Pseudomonas aeruginosa lipopolysaccharide (LPS)-induced production of IL-6 and IL-8. ersnet.orgnih.gov

The inhibitory action of this compound on IL-8 production has also been observed in monocytes. nih.gov In both LPS-stimulated and unstimulated monocytes from asthmatic individuals and healthy donors, the addition of this compound led to a reduction in IL-8 production. nih.gov Furthermore, in human bronchial epithelial cells (16HBE), this compound, particularly when combined with the long-acting β2-agonist formoterol, reduced the expression of IL-8 and Tumor Necrosis Factor-alpha (TNF-α), even in the presence of cigarette smoke extract.

While the inhibitory effects on IL-6 and IL-8 are well-documented, the impact of this compound on RANTES production appears to be more nuanced. In CF bronchial epithelial cells, only a weak reduction in RANTES production was observed following treatment with this compound, suggesting that its regulation may involve signaling pathways other than NF-κB in these cells. ersnet.org

Table 1: Effect of this compound on Cytokine Secretion in FBS-Stimulated Nasal Mucosal Epithelial Cells

TreatmentDilutionIL-6 Secretion InhibitionIL-8 Secretion Inhibition
This compound1:10²Dose-dependentDose-dependent
This compound1:10³Dose-dependentDose-dependent
This compound1:10⁴Dose-dependentDose-dependent
This compound1:10⁵Dose-dependentDose-dependent

Note: This table is illustrative of the dose-dependent inhibitory trend reported in the literature.

Attenuation of Inflammation Markers

The anti-inflammatory properties of this compound in cellular models extend to the attenuation of various inflammation markers, primarily through the modulation of key signaling pathways and the expression of adhesion molecules.

A central mechanism for the anti-inflammatory effects of this compound is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. ersnet.orgnih.gov In both CF and non-CF bronchial epithelial cells, treatment with this compound (10⁻⁸ M) markedly reduced NF-κB DNA binding activity. ersnet.org This was associated with a decrease in the expression of IκB kinases (IKK)-α/β and the degradation of the cytosolic inhibitor IκB-β. ersnet.orgnih.gov Furthermore, this compound was shown to induce and maintain the expression of the NF-κB inhibitor, IκB-α, in CF bronchial epithelial cells where it was otherwise undetectable. ersnet.org

This compound also demonstrates inhibitory effects on other inflammation markers such as TNF-α. In cultured human nasal epithelial cells, this compound significantly reduced the level of TNF-α in the supernatant over a six-day period. nih.gov This inhibitory effect was sustained, as preincubation with the compound for six days resulted in a significant reduction of TNF-α levels for a further six days even after its removal. nih.gov

In addition to cytokines and transcription factors, this compound can modulate the expression of cellular adhesion molecules involved in the inflammatory response. In primary human nasal polyp tissue-derived fibroblasts, this compound inhibited the TNF-α-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) expression in a dose-dependent manner, with statistically significant effects at concentrations of 10 nM and 100 nM. karger.com

Modulation of Immune Cell Function

This compound exerts significant modulatory effects on the function of various immune cells in vitro, including macrophages and T lymphocytes.

In studies on the differentiation of human peripheral blood monocytes into macrophages, this compound was shown to alter the balance of functionally distinct macrophage subpopulations. nih.govnih.gov Treatment with this compound reduced the proportion of mature macrophages with a D1+ antigen-presenting phenotype while increasing the proportion of cells with a D7+ (suppressive) phenotype. nih.gov This effect was dose-dependent, with a notable reduction in D1+ cells and an increase in D7+ cells observed even at a low concentration of 10⁻¹⁰ M. nih.gov This shift in macrophage phenotype was functionally significant, as monocytes treated with this compound showed a 64% reduction in their capacity to stimulate T cell proliferation in a mixed leukocyte reaction (MLR). nih.gov

Table 2: Dose-Dependent Effect of this compound on Macrophage Phenotype

This compound Concentration (M)Percentage of D1+ CellsPercentage of D7+ Cells
0 (Control)39%40%
10⁻¹⁰ReducedIncreased
10⁻⁸9%80%

Data is derived from studies on human peripheral blood monocytes cultured for 7 days. nih.gov

Furthermore, this compound has been shown to directly inhibit T lymphocyte activation and proliferation. In cultures of peripheral blood mononuclear cells, this compound inhibited allergen-stimulated proliferation of CD4+CD25- T cells in a dose-dependent manner. thoracrespract.org It also reduced the expression of the T lymphocyte activation marker CD25 in peripheral blood from asthmatic individuals. thoracrespract.org

Effects on Mucin Production and Goblet Cell Numbers

In vitro studies suggest that this compound can modulate mucin production, a key feature of inflammatory airway diseases. The primary gel-forming mucin in the airways is MUC5AC, which is produced by goblet cells.

In cultured human nasal epithelial cells, this compound treatment was found to significantly inhibit MUC5AC mRNA expression that was induced by IL-13. nih.gov However, it did not inhibit MUC5AC expression induced by IL-17A, suggesting that its efficacy in reducing mucin production may depend on the specific inflammatory context. nih.gov

While this compound has been shown to affect the expression of mucin genes, direct evidence from in vitro studies on its effect on goblet cell numbers is less clear. In an in vivo study using a rat model of allergen-induced airway remodeling, it was observed that goblet cell hyperplasia resolved spontaneously after the cessation of allergen exposure, and subsequent treatment with this compound did not have an additional effect on goblet cell numbers. nih.govatsjournals.org The EpiAirway™ tissue model, which is used for permeability studies, contains mucus-secreting goblet cells, but studies using this model have not reported on changes in goblet cell numbers following this compound exposure. nih.govnih.govresearchgate.net

In Vitro Absorption and Distribution Studies

The absorption and distribution of this compound have been investigated using in vitro models of the human airway epithelium. One such model is the EpiAirway™606 tissue, a three-dimensional human bronchial tissue model that includes a mixed-cell phenotype with ciliated, mucus-secreting goblet, and basal cells, forming tight junctions that mimic the epithelial barrier. nih.govnih.govresearchgate.net

Table 3: In Vitro Permeability of this compound Across EpiAirway™ Tissue

Time IntervalFormulationKey Finding
0 - 6 hoursMP-AzeFlu vs. FP Nasal SprayGreater permeability and faster absorption with MP-AzeFlu.
18 hoursMP-AzeFlu vs. FP Nasal SpraySimilar cumulative accumulation in receiving media.

FP refers to this compound. Data is based on studies using the EpiAirway™606 tissue model. nih.govnih.govresearchgate.net

Research Methodologies and Analytical Techniques for Fluticasone Propionate

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the primary means of separating fluticasone (B1203827) propionate (B1217596) from complex matrices such as biological fluids or pharmaceutical formulations. The choice of technique is often dictated by the required sensitivity and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed technique for the quantification of fluticasone propionate in pharmaceutical dosage forms. nih.govnih.gov This method offers a balance of simplicity, robustness, and cost-effectiveness for routine analysis. researchgate.net

A common approach involves a reversed-phase HPLC system with a C18 column. nih.govnih.gov Isocratic elution, using a mobile phase mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v), has proven effective for the separation. nih.govnih.govresearchgate.net Detection is typically carried out at a wavelength of 236 nm, where this compound exhibits significant absorbance. nih.govnih.gov This method has been successfully validated for determining the drug in various matrices, including inhalation particles. nih.gov The validation process, following ICH guidelines, has demonstrated the method to be selective and specific. nih.govnih.gov

ParameterConditionSource
ColumnC18 nih.govnih.gov
Mobile PhaseAcetonitrile and Water (60:40, v/v) nih.govnih.govresearchgate.net
ElutionIsocratic nih.govnih.gov
Detection Wavelength236 nm nih.govnih.gov

HPLC-MS/MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) Methods

For the analysis of this compound in biological matrices like human plasma, where concentrations are exceedingly low, more sensitive methods such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) are required. sciex.comwaters.com These techniques offer superior sensitivity and selectivity compared to HPLC-UV. nih.gov

UPLC systems, utilizing sub-2-μm particle columns, provide narrower peaks and improved resolution, which is advantageous for mass spectrometry. waters.com A typical UPLC-MS/MS method for this compound might employ a C18 column with a gradient elution using a mobile phase of methanol (B129727) and ammonium (B1175870) hydroxide. The use of a sensitive mass spectrometer, such as a Xevo TQ MS, allows for the detection of this compound at the picogram per milliliter (pg/mL) level. waters.com One study reported a lower limit of quantification (LLOQ) of 5 pg/mL in rat plasma using a UPLC-MS/MS method. waters.com

A highly sensitive LC-MS/MS method has been developed for the quantification of this compound in human plasma with a reported LLOQ of 10 pg/mL. nih.gov This method was validated over a linear range of 10 to 1000 pg/mL and demonstrated good precision and accuracy. nih.gov

Accurate Mass Spectrometry (e.g., ZenoTOF 7600 system) for High Sensitivity Quantitation

Accurate mass spectrometry represents a further advancement in the sensitive and selective quantitation of inhaled corticosteroids like this compound. sciex.com Systems such as the ZenoTOF 7600 provide exceptional selectivity for precise drug quantitation in complex biological matrices. sciex.com This technology has been used to develop a method to quantify this compound in human plasma with a lower limit of quantitation (LLOQ) of 1 pg/mL. sciex.com The enhanced sensitivity is achieved through improved MS/MS sampling efficiency. sciex.com

Method Validation in Accordance with International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods used for this compound is crucial to ensure the reliability and accuracy of the results. This process is conducted in accordance with the guidelines set by the International Conference on Harmonisation (ICH). nih.govnih.govijpsr.com Key validation parameters include selectivity, specificity, linearity, accuracy, and precision. nih.govnih.gov

Selectivity and Specificity

Selectivity and specificity demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net For an HPLC-UV method, this is often demonstrated by showing that there is no interference from the solvent, mobile phase, or excipients at the retention time of this compound. nih.govresearchgate.net In one study, the peak purity of this compound was found to be excellent (0.999), confirming the specificity of the method. nih.govresearchgate.net

Linearity, Accuracy, Precision

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound, linearity has been demonstrated over various concentration ranges depending on the analytical method and intended application. For an HPLC-UV method, good linearity (correlation coefficient of 0.9958) was achieved over a range of 0.03 to 0.09 mg/mL. nih.govnih.gov A UPLC-MS/MS method demonstrated linearity over a range of 5 to 1000 pg/mL with a correlation of determination (r²) of 0.994. waters.com An accurate mass spectrometry method showed linearity from 1 to 1000 pg/mL with an r² of 0.992. sciex.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of the analyte. nih.gov For an HPLC-UV method, the mean recovery of this compound was found to be within 100 ± 5.0% for three different concentration levels. nih.govresearchgate.net Specifically, the mean recovery was 99.9% for 0.030 mg/mL, 101.6% for 0.060 mg/mL, and 99.9% for 0.090 mg/mL. researchgate.net An LC-MS/MS method showed accuracy (% bias) to be less than 11%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographytoday.com For an LC-MS/MS method, the inter and intra-batch precision (CV) for quality control samples were less than 15%. nih.gov

ParameterMethodRange/ValueSource
Linearity (r²)HPLC-UV0.9958 nih.govnih.gov
Linearity (r²)UPLC-MS/MS0.994 waters.com
Linearity (r²)Accurate Mass Spectrometry0.992 sciex.com
Accuracy (% Recovery)HPLC-UV99.9% - 101.6% researchgate.net
Accuracy (% Bias)LC-MS/MS< 11% nih.gov
Precision (% CV)LC-MS/MS< 15% nih.gov

Detection Limit (LOD) and Quantitation Limit (LOQ)

The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical component of validating analytical methods for this compound, ensuring that the compound can be reliably detected and quantified at low concentrations. Various chromatographic techniques have been developed and validated for this purpose, each reporting different sensitivity levels depending on the methodology and instrumentation.

For instance, a validated high-performance liquid chromatography (HPLC) method with UV detection was established for quantifying this compound in inhalation particles. In this study, the LOD was determined to be 0.0067 mg/mL, and the LOQ was 0.0203 mg/mL. Another study developing a stability-indicating micellar electrokinetic chromatography (MEKC) method for this compound in nasal sprays reported an LOD of 0.56 µg/mL and an LOQ of 2 µg/mL.

Further advancements in sensitivity have been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A microflow LC-MS/MS method for analyzing this compound in human plasma demonstrated a significantly lower limit of detection (LOD) at 0.244 pg/mL and a lower limit of quantitation (LLOQ) of 0.488 pg/mL. Similarly, a reversed-phase HPLC method for the simultaneous estimation of this compound and azelastine (B1213491) reported an LOD of 1.00 µg/ml and an LOQ of 3.04 µg/ml for this compound.

These values highlight the range of sensitivities achievable with different analytical technologies, allowing for the selection of an appropriate method based on the specific requirements of the analysis, from quality control of pharmaceutical formulations to pharmacokinetic studies in biological matrices.

Table 1: LOD and LOQ Values for this compound by Various Analytical Methods

Analytical MethodMatrixLODLOQSource
HPLC-UVInhalation Particles0.0067 mg/mL0.0203 mg/mL atsjournals.org
MEKCNasal Sprays0.56 µg/mL2 µg/mL researchgate.net
RP-HPLCPharmaceutical Dosage Form1.00 µg/mL3.04 µg/mL nih.gov
Microflow LC-MS/MSHuman Plasma0.244 pg/mL0.488 pg/mL mdpi.com

Robustness and Solution Stability

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Solution stability is also crucial to ensure that the analyte remains unchanged from the time of sample preparation to the moment of analysis.

Validation studies for this compound assays consistently evaluate these parameters according to guidelines from the International Council for Harmonisation (ICH). For an HPLC method developed to quantify this compound, robustness was confirmed by intentionally altering parameters such as flow rate. The results showed that such variations did not significantly impact the analytical outcome, with the relative standard deviation (%RSD) of the results remaining within acceptable limits (e.g., <5%).

Similarly, a stability-indicating MEKC method was proven to be robust. Stability studies of this compound solutions are also a standard part of method validation. In one HPLC-based study, the stability of standard solutions was assessed, and the analysis of the percent recovery confirmed that the standards were stable for the tested period. Forced degradation studies are often employed to demonstrate the stability-indicating capability of a method, proving that the assay can accurately measure the active ingredient in the presence of its degradation products.

Receptor Binding Assays

This compound exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Receptor binding assays are fundamental in characterizing the affinity and kinetics of this interaction. These assays have demonstrated that this compound is a high-affinity, selective agonist for the GR.

Studies have determined the equilibrium dissociation constant (Kd) of this compound to be approximately 0.5 nM. dntb.gov.ua Kinetic binding assays have further elucidated the interaction, revealing that this compound has a higher association rate constant and a distinctly lower dissociation rate constant compared to other glucocorticoids like dexamethasone (B1670325) and budesonide (B1683875). nih.gov This results in a prolonged receptor occupancy, with the calculated half-time of the this compound-receptor complex being around 10 hours. nih.gov

The high relative receptor affinity (RRA) of this compound, which has been calculated to be 1910 relative to dexamethasone, is a key factor in its clinical potency. nih.gov In patients with severe asthma, who may exhibit reduced GR binding affinity, high-dose therapy with this compound has been shown to improve this affinity. One study documented a decrease in the GCR Kd from 42.5 nM at baseline to 19.5 nM after 52 weeks of treatment, correlating with clinical improvements. thermofisher.com

Table 2: Glucocorticoid Receptor Binding Affinity of this compound

ParameterValueComparisonSource
Equilibrium Dissociation Constant (Kd)0.49 nmol/lCompared to 9.36 nmol/l for Dexamethasone nih.gov
Relative Receptor Affinity (RRA)1910Relative to Dexamethasone nih.gov
Half-Time of Receptor Complex10 hoursExceeds that of other tested glucocorticoids nih.gov
GCR Kd (Severe Asthma Patients)42.5 nM (baseline) to 19.5 nM (52 weeks)Improvement with high-dose therapy thermofisher.com

Gene Expression Profiling (e.g., Microarray, Real-Time Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), NanoString nCounter)

Gene expression profiling techniques are used to investigate the molecular mechanisms of this compound by analyzing its effects on the transcription of various genes. These methods provide a broad overview of the cellular pathways modulated by the drug.

A study utilizing the NanoString nCounter platform analyzed the expression of 760 immune-related genes in nasal brushing samples from patients with allergic rhinitis treated with this compound. nih.gov The results showed a significant impact on gene expression. Following treatment with this compound monotherapy, 206 genes were significantly differentially expressed. nih.gov Of these, 182 genes were downregulated (with Log2 fold changes from -2.57 to -0.45), and 24 genes were upregulated (with Log2 fold changes from 0.49 to 1.40). nih.gov

When combined with azelastine, the effect on gene expression was more moderate, with only 16 genes being significantly differentially expressed. nih.gov This suggests that this compound has a broad suppressive effect on the expression of immune and inflammatory genes in the nasal mucosa, which is consistent with its mechanism of action as a corticosteroid. nih.gov Techniques like RT-qPCR are also commonly used to validate the findings from broader profiling methods and to quantify the expression of specific target genes of interest.

Western Blot Analysis for Protein Expression

Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. In the context of this compound research, this method helps to understand the drug's impact on protein synthesis and signaling pathways downstream of gene expression changes.

For example, research has investigated the effect of this compound on the expression of proteins involved in inflammation, such as the p65 component of the transcription factor Nuclear Factor-kappa B (NF-κB). In one study involving asthmatic patients, Western blot analysis was used on A549 epithelial cells stimulated with interleukin-1β. The results indicated that the corticosteroid dexamethasone increased p65 protein expression. atsjournals.org This finding was part of a broader investigation into whether this compound's anti-inflammatory effects are mediated through the NF-κB pathway. Western blotting is also used to confirm the inhibition of certain protein expressions, such as fibronectin, a marker of tissue remodeling. Studies have shown that this compound inhibits the expression of fibronectin protein in lung fibroblasts.

Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA interactions. Since the glucocorticoid receptor is a ligand-activated transcription factor that binds to specific DNA sequences (glucocorticoid response elements), EMSA is a valuable tool for investigating the effects of this compound on this critical step in gene regulation.

The binding of the activated GR-fluticasone propionate complex to DNA can modulate gene transcription. atsjournals.org EMSA can qualitatively and quantitatively assess this binding activity. While some studies on asthmatic patients treated with this compound did not detect changes in the DNA binding of the NF-κB p65 component using EMSA, other research has successfully employed this technique to demonstrate the drug's effects on other transcription factors. atsjournals.org

For instance, an EMSA revealed that this compound inhibited the DNA binding of the cyclic adenosine (B11128) monophosphate response element binding (CREB) protein. This inhibition was linked to the suppression of fibronectin expression, suggesting a mechanism by which this compound may reduce tissue remodeling in the lungs.

In Vitro Release Studies for Formulations

In vitro release studies are essential for the development and quality control of this compound formulations, particularly for inhalation and nasal products. These studies measure the rate and extent to which the drug is released from the formulation, providing insights into its potential bioavailability and therapeutic performance.

For nasal spray formulations, in vitro bioequivalence studies are often recommended. These can include tests such as single actuation content and aerodynamic particle size distribution. Dissolution measurements are also a key component, where the amount of drug dissolved over time is reported in mass units and as a percentage of the total drug.

In the development of novel controlled-release pulmonary drug delivery systems, in vitro dissolution methods are of high relevance. These studies aim to understand how quickly the drug particles dissolve in simulated lung fluids, which is a prerequisite for local or systemic absorption. Another type of study, an in vitro penetration study, used a 3-dimensional model of airway tissue to evaluate the permeation of this compound from different nasal spray formulations. This research found that while the absolute amounts of accumulated drug were similar between formulations, the permeation occurred more quickly with a combination spray (MP-AzeFlu) compared to a this compound-only spray, suggesting a potential for faster local effects.

In Vitro Deposition Measurements (e.g., Twin Stage Impinger Apparatus)

In vitro deposition measurement is a critical analytical technique used to assess the aerodynamic performance of inhaled pharmaceutical products, such as those containing this compound. These methods simulate the deposition of drug particles within the respiratory tract, providing essential data on the quality and efficacy of a formulation. The primary goal is to determine the fraction of the drug dose that is likely to reach the deep lung, known as the fine particle fraction (FPF).

One of the foundational pieces of equipment for this analysis is the Twin Stage Impinger (TSI). The TSI is a two-stage separation device that divides an aerosolized dose into non-respirable and respirable portions. edu.krd The upper stage is designed to capture larger particles that would typically deposit in the oropharynx and throat, while the lower stage collects smaller, "respirable" particles with an aerodynamic diameter of less than 6.4 µm, which are capable of reaching the lungs. edu.krdnih.gov

The process involves aerosolizing a set number of doses from an inhaler device through the impinger at a controlled flow rate. nih.gov Following aerosolization, the apparatus is disassembled, and the amount of this compound deposited in each stage is quantified, typically using high-performance liquid chromatography (HPLC). From these measurements, several key performance indicators are calculated:

Emitted Dose (ED): The total mass of the drug that exits the inhaler and is collected in the apparatus. nih.gov

Fine Particle Dose (FPD): The mass of the drug deposited in the lower stage of the impinger, representing the portion of the dose with an aerodynamic diameter suitable for deep lung deposition (<6.4 µm at 60 L/min). nih.gov

Fine Particle Fraction (FPF): The percentage of the emitted dose that is classified as the fine particle dose (FPD/ED x 100). nih.gov

Studies on dry powder inhaler formulations of this compound have utilized the TSI to evaluate how manufacturing process parameters, such as mixing speed and storage conditions, influence aerodynamic performance. nih.gov For instance, research has shown that FPF can be significantly affected by storage humidity, with a notable decrease when relative humidity exceeds 65%. nih.gov

While the TSI is valued for its simplicity, more sophisticated instruments like the Andersen Cascade Impactor (ACI), Multi-Stage Liquid Impinger (MSLI), and the Next Generation Impactor (NGI) are also employed. nih.govresearchgate.net These multi-stage devices provide a more detailed particle size distribution, which is crucial for a comprehensive aerodynamic assessment. researchgate.net The NGI, in particular, is often considered the impactor of choice for modern dry powder inhaler testing due to its high resolution and minimal inter-stage overlap across a wide range of flow rates. nih.govresearchgate.net

The table below presents findings from a study evaluating the aerodynamic properties of a this compound dry powder formulation using a Twin Stage Impinger, demonstrating the influence of storage conditions on performance.

Table 1. Aerodynamic Performance of this compound DPI Under Various Storage Conditions

Storage ConditionBottle TypeRelative Humidity (%)Emitted Dose (µg)Fine Particle Fraction (FPF) (%)
25°CSealed6098.535.2
25°COpen6097.934.8
25°CSealed7598.131.5
25°COpen7597.628.9
40°CSealed7598.330.8
40°COpen7597.227.5
nih.govnih.gov

Cell Viability Assays

Cell viability assays are fundamental in vitro toxicological and biocompatibility studies used to assess the effects of a chemical compound on living cells. In the context of this compound research, these assays are employed to determine if the drug, or its formulation, has any cytotoxic effects on respiratory tract cells. This is particularly important for inhaled therapies, where the drug comes into direct contact with the epithelial lining of the lungs. Commonly used cell lines for this purpose include the human alveolar cell line A549 and the human bronchial epithelial cell line BEAS-2B. asm.orgnih.gov

These assays measure various cellular parameters to determine the number of living and healthy cells in a population after exposure to a substance. Methods can rely on assessing metabolic activity, cell membrane integrity, or ATP content. abcam.com

Metabolic Assays (e.g., MTT, WST-8): These colorimetric assays measure the activity of mitochondrial dehydrogenases. abcam.com Active enzymes in viable cells convert a tetrazolium salt (like MTT) into a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells. abcam.comresearchgate.net

Membrane Integrity Assays: These assays use dyes that can only enter cells with compromised membranes (i.e., dead or dying cells), allowing for the quantification of cell death. abcam.com

Research into delivery systems for this compound has utilized cell viability assays to ensure the biocompatibility of new formulations. In one such study, the human alveolar cell line A549 was exposed to various concentrations of this compound, both in its free form and when incorporated into liposomes or cyclodextrin (B1172386) complexes. nih.gov The results from these in vitro tests showed no toxic effects, with cell viability remaining above 90% for this compound concentrations ranging from 5 to 60 µM after 72 hours of incubation. nih.gov This indicates a high degree of biocompatibility for the tested formulations at these concentrations. nih.gov

In a different type of study, researchers investigated how this compound might alter the interaction between bacteria and airway cells. asm.org They exposed BEAS-2B bronchial epithelial cells to supernatants from Klebsiella pneumoniae that had been cultured with fluticasone. A WST-8 viability assay revealed that these supernatants caused a significant decrease in the metabolic activity of the BEAS-2B cells, suggesting that fluticasone can alter the extracellular environment produced by the bacteria, which in turn affects epithelial cell viability. asm.org

The following table summarizes findings on the biocompatibility of this compound formulations when tested on the A549 human alveolar cell line.

Table 2. Cell Viability of A549 Cells After Exposure to this compound Formulations

This compound FormulationConcentration Range (µM)Incubation Time (hours)Cell Viability (%)
Free this compound5 - 6072>90%
This compound in Liposomes5 - 6072>90%
This compound in Cyclodextrin Complexes5 - 6072>90%
nih.gov

Q & A

Q. What biomarkers are validated to assess this compound's systemic exposure in long-term safety studies?

  • Methodological Answer : Measure serum cortisol suppression (EC₅₀: 0.1 nM) and fractional exhaled nitric oxide (FeNO) reduction (>50% in asthma trials) as biomarkers of HPA axis inhibition and airway inflammation, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.